molecular formula C12H16O4 B045330 3-(3,4,5-Trimethoxyphenyl)propanal CAS No. 121667-78-5

3-(3,4,5-Trimethoxyphenyl)propanal

Cat. No.: B045330
CAS No.: 121667-78-5
M. Wt: 224.25 g/mol
InChI Key: JCTZAADKOVINBU-UHFFFAOYSA-N
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Description

Benzenepropanal, 3,4,5-trimethoxy- is an organic compound with the molecular formula C12H16O4. It is characterized by the presence of three methoxy groups attached to a benzene ring, along with a propanal group. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzenepropanal, 3,4,5-trimethoxy- typically involves the use of 3,4,5-trimethoxybenzaldehyde as a starting material. One common method includes the reaction of 3,4,5-trimethoxybenzaldehyde with a Grignard reagent, followed by oxidation to yield the desired product . Another approach involves the use of 3,4,5-trimethoxybenzoic acid, which is first converted to its corresponding anhydride and then reduced to form the aldehyde .

Industrial Production Methods: Industrial production of Benzenepropanal, 3,4,5-trimethoxy- often employs large-scale oxidation and reduction reactions. The process is designed to be efficient and cost-effective, utilizing readily available raw materials and optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions: Benzenepropanal, 3,4,5-trimethoxy- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of Benzenepropanal, 3,4,5-trimethoxy- involves its interaction with various molecular targets and pathways. The compound’s methoxy groups can participate in hydrogen bonding and other interactions, influencing its reactivity and biological activity. Specific pathways and targets may vary depending on the context of its use, such as its role as an intermediate in chemical synthesis or its potential therapeutic effects .

Comparison with Similar Compounds

Uniqueness: Benzenepropanal, 3,4,5-trimethoxy- is unique due to its specific structural features, including the presence of three methoxy groups and a propanal group. This combination imparts distinct chemical and physical properties, making it valuable in various applications. Compared to similar compounds, it offers unique reactivity and potential biological activities .

Properties

IUPAC Name

3-(3,4,5-trimethoxyphenyl)propanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O4/c1-14-10-7-9(5-4-6-13)8-11(15-2)12(10)16-3/h6-8H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCTZAADKOVINBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)CCC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50452631
Record name Benzenepropanal,3,4,5-trimethoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50452631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

121667-78-5
Record name Benzenepropanal,3,4,5-trimethoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50452631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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